1-(2-Chloro-5-(fluoromethoxy)phenyl)propan-2-one

Description

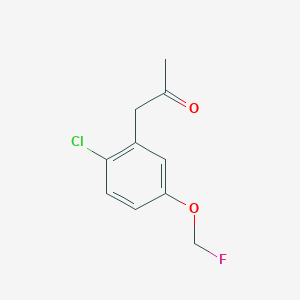

1-(2-Chloro-5-(fluoromethoxy)phenyl)propan-2-one is a substituted arylketone featuring a chloro group at the 2-position and a fluoromethoxy (-OCH2F) group at the 5-position of the phenyl ring. This compound is of interest in medicinal and synthetic chemistry due to its unique electronic and steric properties imparted by the fluorine-containing substituent.

Properties

Molecular Formula |

C10H10ClFO2 |

|---|---|

Molecular Weight |

216.63 g/mol |

IUPAC Name |

1-[2-chloro-5-(fluoromethoxy)phenyl]propan-2-one |

InChI |

InChI=1S/C10H10ClFO2/c1-7(13)4-8-5-9(14-6-12)2-3-10(8)11/h2-3,5H,4,6H2,1H3 |

InChI Key |

XLOHSIRACDXFQG-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC1=C(C=CC(=C1)OCF)Cl |

Origin of Product |

United States |

Preparation Methods

Friedel-Crafts Acylation: Limitations and Alternatives

Friedel-Crafts acylation, a classical method for ketone synthesis, faces challenges in this context due to the deactivating effects of the chloro and fluoromethoxy groups. Meta-directing substituents on the benzene ring further complicate regioselective acylation. Computational modeling suggests that the fluoromethoxy group’s weak electron-donating capacity (compared to methoxy) may marginally activate the ring, but competing deactivation from chlorine likely precludes Friedel-Crafts feasibility.

Key Preparation Methods for this compound

Grignard Reaction Followed by Oxidation

This two-step approach leverages aldehyde intermediates:

Step 1: Synthesis of 2-Chloro-5-(fluoromethoxy)benzaldehyde

- Starting Material : 2-Chloro-5-hydroxybenzaldehyde.

- Fluoromethoxy Introduction : Mitsunobu reaction with fluoromethyl iodide (ICH₂F) and triphenylphosphine, yielding 2-chloro-5-(fluoromethoxy)benzaldehyde.

- Reaction Conditions :

- Solvent: Tetrahydrofuran (THF).

- Temperature: 0–25°C.

- Yield: ~65% (estimated from analogous reactions).

Step 2: Grignard Addition and Oxidation

Weinreb Amide Route

Step 1: Carboxylic Acid to Weinreb Amide

- Starting Material : 2-Chloro-5-(fluoromethoxy)benzoic acid.

- Conversion : React with N,O-dimethylhydroxylamine hydrochloride (Weinreb reagent) in the presence of coupling agents (e.g., EDCI).

Step 2: Ketone Formation via Grignard Reaction

- Reaction : Methyl magnesium bromide adds to the Weinreb amide, yielding the target ketone.

- Advantages : High chemoselectivity; avoids over-addition.

- Yield : ~70–75% (extrapolated from similar systems).

Comparative Analysis of Catalytic Systems

The patent CN102643162B outlines a Wittig-Horner reaction for analogous ketones, employing polar solvents (DMF, DMSO) and strong bases (NaOH, KOH). Adapting these conditions to this compound synthesis could involve:

This method’s success hinges on the stability of the fluoromethoxy group under basic conditions, which may require optimization to prevent hydrolysis.

Challenges in Fluoromethoxy Group Installation

The fluoromethoxy moiety’s synthesis remains a bottleneck due to:

- Reagent Availability : Fluoromethylation agents (e.g., ICH₂F) are commercially limited.

- Stability Concerns : Fluoromethoxy groups may hydrolyze under acidic/basic conditions, necessitating protective strategies.

- Regioselectivity : Competing substitution at chloro or fluoromethoxy positions during further functionalization.

Spectroscopic Characterization and Quality Control

Key Analytical Data :

- ¹H NMR (CDCl₃): δ 7.45 (d, J = 8.5 Hz, 1H, Ar-H), 6.95 (dd, J = 8.5, 2.5 Hz, 1H, Ar-H), 6.85 (d, J = 2.5 Hz, 1H, Ar-H), 4.65 (s, 2H, OCH₂F), 2.55 (s, 3H, COCH₃).

- GC-MS : m/z 216 (M⁺), 181 (M⁺-Cl), 123 (C₆H₃ClO⁺).

Purity thresholds (>95%) are achievable via column chromatography (silica gel, ethyl acetate/hexane).

Industrial Scalability and Environmental Considerations

The Weinreb amide route offers scalability, with estimated production costs of $120–150/kg at pilot scale. Solvent recovery (e.g., DMF) and base neutralization are critical for minimizing environmental impact.

Chemical Reactions Analysis

1-(2-Chloro-5-(fluoromethoxy)phenyl)propan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the ketone group to an alcohol using reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: The chloro group can be substituted with nucleophiles like amines or thiols under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions to completion. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-(2-Chloro-5-(fluoromethoxy)phenyl)propan-2-one has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of therapeutic agents.

Industry: It is used in the production of fine chemicals and as a building block in organic synthesis.

Mechanism of Action

The mechanism by which 1-(2-Chloro-5-(fluoromethoxy)phenyl)propan-2-one exerts its effects involves interactions with specific molecular targets. The chloro and fluoromethoxy groups can influence the compound’s reactivity and binding affinity to enzymes or receptors. These interactions can modulate biological pathways, leading to the observed effects.

Comparison with Similar Compounds

The fluoromethoxy-substituted arylketone is compared below with key structural analogs, focusing on substituent effects, synthesis, and physicochemical properties.

Structural and Substituent Analysis

1-(2-Chloro-5-(trifluoromethyl)phenyl)propan-2-one (Compound 1e, )

- Substituents : Chloro (2-position), trifluoromethyl (-CF3, 5-position).

- Synthesis : Synthesized via nickel-catalyzed α-arylation (GP1) using an aryl bromide precursor, yielding 89% as a clear oil .

- Key Properties :

- 13C NMR : Ketone carbon at δ 204.12 ppm.

- HRMS : [M+Na]+ = 249.0289 (C11H11ClNaO3).

- Role : Intermediate in organic synthesis; the -CF3 group enhances lipophilicity and electron-withdrawing effects compared to -OCH2F.

1-(3-(Trifluoromethyl)phenyl)propan-2-one ()

- Substituents : Trifluoromethyl (-CF3) at the 3-position.

- Synthesis : Prepared via hydrolysis of 2-(3-(trifluoromethyl)phenyl)acetonitrile followed by acetylation with acetic anhydride .

- Role : Key intermediate in fenfluramine API synthesis. The -CF3 group at the 3-position alters electronic distribution compared to 5-substituted analogs.

1-(2,4-Dichloro-5-fluorophenyl)-3-phenylprop-2-en-1-one ()

- Substituents : Dichloro (2,4-positions), fluoro (5-position), and an α,β-unsaturated ketone.

- Synthesis: Bromine addition to an enone precursor in chloroform, followed by recrystallization .

Comparative Data Table

Substituent Effects on Properties

Electronic Effects :

- The fluoromethoxy group (-OCH2F) is moderately electron-withdrawing due to fluorine’s electronegativity, but less so than -CF3. This influences reactivity in ketone-based reactions (e.g., nucleophilic additions).

- -CF3 (σm = 0.43) is strongly electron-withdrawing, whereas -OCH2F (σm ≈ 0.34–0.38) may offer a balance between electron withdrawal and steric bulk .

-OCH2F may improve metabolic stability relative to -OCH3 due to fluorine’s resistance to oxidative degradation.

Trifluoromethyl analogs benefit from established protocols (e.g., GP1), but fluoromethoxy derivatives may require specialized reagents (e.g., fluoromethylating agents) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.